(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide
Overview
Description
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a synthetic organic compound that features an indole moiety linked to a furan ring through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with furan-2-carboxylic acid. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as acetic acid or sodium acetate
- Temperature: Reflux conditions (around 80-100°C)
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
- Oxidation products: Indole-2,3-dione derivatives
- Reduction products: Hydrazine derivatives
- Substitution products: Halogenated or sulfonated furan derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Biological Probes: Used as a fluorescent probe for detecting specific biomolecules.
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Medicine
Drug Development: Investigated for its potential as an anticancer or antimicrobial agent.
Diagnostics: Used in the development of diagnostic assays for detecting diseases.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments for industrial applications.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the hydrazone linkage can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide lies in its combination of the indole and furan moieties, which can provide unique electronic and steric properties. This can enhance its interaction with biological targets and improve its efficacy in various applications.
Biological Activity
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a complex organic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in the fields of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.3 g/mol. The IUPAC name reflects its complex structure, which includes an indole moiety linked to a hydrazine derivative and a furan carboxamide group.
Property | Value |
---|---|
Molecular Formula | C18H16N4O2 |
Molecular Weight | 320.3 g/mol |
IUPAC Name | N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide |
CAS Number | 571164-72-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Anticancer Activity : The compound may inhibit tubulin polymerization, which is crucial for cell division, thereby exerting cytotoxic effects on cancer cells. Additionally, it can induce apoptosis through the activation of specific signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating infections.
Anticancer Activity
Research has demonstrated that indole derivatives possess significant anticancer properties. A study evaluated the cytotoxic effects of various indole-based compounds on different cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
In vitro tests have been conducted to assess the antimicrobial efficacy of this compound. The results revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Activity : A specific investigation focused on the effects of indole derivatives on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 5 µM.
- Case Study on Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.
Properties
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-15(10-18-16(22)14-6-3-7-23-14)20-19-9-11-8-17-13-5-2-1-4-12(11)13/h1-9,17H,10H2,(H,18,22)(H,20,21)/b19-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQAHHQUCJFXEI-DJKKODMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330578 | |
Record name | N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349565-24-8 | |
Record name | N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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